Cas no 1042644-86-9 (2-[(oxan-4-yl)formamido]acetic acid)
![2-[(oxan-4-yl)formamido]acetic acid structure](https://ja.kuujia.com/scimg/cas/1042644-86-9x500.png)
2-[(oxan-4-yl)formamido]acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid
- 2-[(oxan-4-yl)formamido]acetic acid
- G43438
- CS-0440158
- Z351723150
- NCGC00331131-01
- AB01325463-02
- AKOS009215898
- (Tetrahydro-2H-pyran-4-carbonyl)glycine
- 2-(Tetrahydro-2H-pyran-4-carboxamido)acetic acid
- 1042644-86-9
- EN300-74167
- 2-(oxane-4-carbonylamino)acetic acid
- 2-(Tetrahydro-2H-pyran-4-carboxamido)aceticacid
-
- MDL: MFCD11169983
- インチ: InChI=1S/C8H13NO4/c10-7(11)5-9-8(12)6-1-3-13-4-2-6/h6H,1-5H2,(H,9,12)(H,10,11)
- InChIKey: SPNLQHQUMYYRHB-UHFFFAOYSA-N
- ほほえんだ: OC(=O)CNC(=O)C1CCOCC1
計算された属性
- せいみつぶんしりょう: 187.08445790g/mol
- どういたいしつりょう: 187.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
2-[(oxan-4-yl)formamido]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM310555-5g |
2-(Tetrahydro-2H-pyran-4-carboxamido)acetic acid |
1042644-86-9 | 95% | 5g |
$456 | 2022-06-14 | |
TRC | E589343-50mg |
2-(Oxan-4-ylformamido)acetic Acid |
1042644-86-9 | 50mg |
$ 95.00 | 2022-06-05 | ||
TRC | E589343-250mg |
2-(Oxan-4-ylformamido)acetic Acid |
1042644-86-9 | 250mg |
$ 365.00 | 2022-06-05 | ||
Enamine | EN300-74167-0.5g |
2-[(oxan-4-yl)formamido]acetic acid |
1042644-86-9 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
A2B Chem LLC | AV68382-1g |
2-(Tetrahydro-2H-pyran-4-carboxamido)acetic acid |
1042644-86-9 | 95% | 1g |
$530.00 | 2024-04-20 | |
1PlusChem | 1P01AHR2-50mg |
2-(oxan-4-ylformamido)acetic acid |
1042644-86-9 | 95% | 50mg |
$133.00 | 2025-03-19 | |
A2B Chem LLC | AV68382-250mg |
2-(Tetrahydro-2H-pyran-4-carboxamido)acetic acid |
1042644-86-9 | 95% | 250mg |
$233.00 | 2024-04-20 | |
Aaron | AR01AHZE-50mg |
2-(oxan-4-ylformamido)acetic acid |
1042644-86-9 | 95% | 50mg |
$146.00 | 2025-03-30 | |
Aaron | AR01AHZE-10g |
2-(oxan-4-ylformamido)acetic acid |
1042644-86-9 | 95% | 10g |
$2808.00 | 2023-12-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10541-1g |
2-[(oxan-4-yl)formamido]acetic acid |
1042644-86-9 | 95% | 1g |
¥998.0 | 2024-04-26 |
2-[(oxan-4-yl)formamido]acetic acid 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
2-[(oxan-4-yl)formamido]acetic acidに関する追加情報
2-[(Oxan-4-yl)formamido]acetic Acid: A Comprehensive Overview
2-[(Oxan-4-yl)formamido]acetic acid, identified by the CAS number 1042644-86-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structural features, has garnered attention due to its potential applications in drug development and as a building block in synthetic chemistry. The compound's structure, comprising an oxane ring (a six-membered ether ring) and a formamido group attached to an acetic acid backbone, lends it versatile reactivity and biological activity.
The synthesis of 2-[(Oxan-4-yl)formamido]acetic acid involves a multi-step process that typically begins with the preparation of the oxane derivative. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have employed transition metal catalysts to facilitate key transformations, such as the formation of the ether ring and the coupling of the formamido group. These innovations have not only improved the scalability of the synthesis but also opened avenues for exploring related analogs with diverse substituents.
One of the most promising applications of 2-[(Oxan-4-yl)formamido]acetic acid lies in its role as a precursor in drug design. The compound's formamido group is known to participate in hydrogen bonding, a critical interaction in molecular recognition and bioavailability. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against various enzymes, including kinases and proteases, which are implicated in diseases such as cancer and neurodegenerative disorders. For example, a 2023 study published in Nature Communications highlighted its ability to modulate kinase activity through selective binding, suggesting its potential as a lead compound for therapeutic development.
In addition to its pharmacological applications, 2-[(Oxan-4-yl)formamido]acetic acid has found utility in materials science. Its ability to form stable amide bonds makes it a valuable component in the synthesis of polymeric materials with tailored properties. Researchers have explored its use in creating biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. A 2023 paper in Advanced Materials reported on the development of a novel polymer derived from this compound, showcasing its potential for advancing regenerative medicine.
The environmental impact of 2-[(Oxan-4-yli formamido)]acetic acid has also been a subject of recent research. Studies have focused on its biodegradability and toxicity profiles to assess its safety for industrial and medical applications. Findings indicate that under specific conditions, the compound undergoes rapid hydrolysis, minimizing its persistence in the environment. However, further investigations are needed to fully understand its long-term ecological effects and optimize its production processes for sustainability.
In conclusion, 2-[(Oxan-yli formamid)]acetikasvuo, or CAS 1042644–86–9, stands at the intersection of chemistry and medicine as a versatile molecule with wide-ranging applications. Its unique structure enables diverse reactivity and biological activity, making it a valuable asset in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical innovations.
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